molecular formula C17H18F3N3O B13412232 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide CAS No. 73623-27-5

2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide

Cat. No.: B13412232
CAS No.: 73623-27-5
M. Wt: 337.34 g/mol
InChI Key: YDERJTDGBHAYKI-UHFFFAOYSA-N
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Description

Properties

CAS No.

73623-27-5

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

N-pyridin-2-yl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide

InChI

InChI=1S/C17H18F3N3O/c1-12(9-13-5-4-6-14(10-13)17(18,19)20)22-11-16(24)23-15-7-2-3-8-21-15/h2-8,10,12,22H,9,11H2,1H3,(H,21,23,24)

InChI Key

YDERJTDGBHAYKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide is based on constructing a pyrimidine or pyridyl core, followed by functionalization at specific positions to introduce the phenethylamine moiety with trifluoromethyl substitution and the acetamide group. The key steps involve:

  • Nucleophilic aromatic substitution (SNAr) on halogenated heteroaromatic intermediates.
  • Ester hydrolysis to generate amines or acids.
  • Amide coupling reactions to attach the acetamide group.
  • N-alkylation or reductive amination to incorporate the phenethylamine derivative.

Synthesis of Pyridyl or Pyrimidine Core

a. Nucleophilic Aromatic Substitution (SNAr):
The initial step involves regioselective SNAr reactions on halogenated heteroaromatic compounds, such as dichlorides or chloropyridines, with nucleophiles like methylphenethylamine derivatives. For example, dichloride intermediates are reacted with N-methylphenethylamine to selectively substitute one chlorine atom, forming a key intermediate (e.g., compound 109 in recent studies).

b. Ester Hydrolysis and Amide Formation:
Subsequent hydrolysis of ester groups yields carboxylic acids, which are then coupled with amines to generate amides. These steps utilize basic or acidic hydrolysis conditions, followed by coupling agents like EDCI or HATU to form the amide linkage.

The introduction of the alpha-methyl-m-trifluoromethylphenethylamine group is achieved through:

  • Synthesis of the phenethylamine derivative with the trifluoromethyl group positioned meta (m-) relative to the amino group.
  • N-alkylation or reductive amination of the core scaffold with this phenethylamine derivative, often under microwave-assisted conditions to enhance yield and reaction rate.

Note: The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.

Amide Coupling and Final Functionalization

The final step involves coupling the acetic acid derivative with the amino group on the core scaffold to form the acetamide linkage. This typically employs coupling reagents such as HATU, DIC, or EDCI, in the presence of bases like DIPEA or TEA, under inert atmospheres to prevent oxidation or moisture interference.

Synthetic Route Optimization and Variations

Research indicates that multiple synthetic routes are employed to optimize yield, stereochemistry, and functional group compatibility:

  • Route A: Direct SNAr on halogenated heterocycles followed by hydrolysis and amide coupling.
  • Route B: Sequential functionalization, where heterocyclic core synthesis precedes phenethylamine attachment.
  • Route C: Microwave-assisted coupling to accelerate reactions and improve yields.

The choice of route depends on the specific substituents and desired stereochemistry.

Data Tables and Structural Variations

Step Reagents & Conditions Purpose Reference
SNAr reaction Dichloride heteroaromatic + N-methylphenethylamine Core construction
Ester hydrolysis NaOH or KOH in aqueous ethanol Acid/amine formation
Amide coupling HATU/EDCI + DIPEA Attach acetamide
Phenethylamine derivation Nitrile reduction or direct amination Phenethylamine synthesis
Final N-alkylation Microwave irradiation with phenethylamine derivative Incorporation of trifluoromethylphenethylamine

Research Findings and Structural-Activity Relationship (SAR)

Recent SAR studies reveal that the substitution pattern, especially the trifluoromethyl group and the alpha-methyl on the phenethylamine, significantly influences activity. Modifications at the R1, R2, and R3 positions have been systematically explored to optimize binding affinity and pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl or phenethylamine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(α-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide
  • CAS Registry Number : 73623-27-5
  • Molecular Formula : C₁₇H₁₈F₃N₃O
  • Molecular Weight : 337.34 g/mol
  • Structural Features : Contains a trifluoromethylphenyl group, a pyridyl acetamide backbone, and a methyl-substituted phenethylamine moiety .

Physicochemical Properties :

  • LogP : 4.30 (indicative of moderate lipophilicity) .
  • Polar Surface Area (PSA) : 57.51 Ų (suggesting moderate solubility) .

Comparison with Structurally Similar Compounds

Benzimidazole Sulfonyl Derivatives (Molecules, 2009)

Compounds 3j , 3k , and 3l from Molecules (2009) share the N-(2-pyridyl)acetamide backbone but incorporate benzimidazole sulfonyl groups. Key differences include:

Compound ID Substituents Yield (%) Melting Point (°C) Key ¹H-NMR Shifts (δ, ppm)
3j/3k 5/6-Methoxybenzimidazole, dimethylmethoxypyridylmethylsulfinyl 87 76–80 2.21–2.32 (CH₃), 3.74–3.93 (OCH₃)
3l Trifluoroethoxy-pyridylmethylsulfinyl 94 78–81 4.34–4.40 (CF₃CH₂O), 6.62 (Ar-H)

Key Findings :

  • 3j/3k : The 5/6-methoxy positional isomers exhibit near-equivalent yields (87%) but differ in NMR splitting patterns due to methoxy group orientation .

Triazole-Thio-Acetamide Derivatives (National University of Pharmacy, Ukraine)

These compounds (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides) replace the benzimidazole core with a triazole-thioether moiety.

Compound ID Substituents Anti-Inflammatory Activity (vs. Diclofenac)
Leader Compound 3-Methylphenyl 1.28× more active
Dichlorophenyl Derivative 3,4-Dichlorophenyl Data not reported

Key Findings :

  • The leader compound’s anti-inflammatory activity is attributed to cyclooxygenase-2 (COX-2) inhibition, validated via in silico and in vivo models .
  • Structural optimization (e.g., 3-methylphenyl substitution) enhances activity compared to diclofenac, a benchmark NSAID .

Structural and Functional Divergence

Core Backbone Modifications

  • Benzimidazole Derivatives : Sulfonyl groups may confer acidity, favoring proton pump inhibition (e.g., omeprazole-like activity) .
  • Triazole Derivatives : Thioether and triazole groups enhance hydrogen bonding, critical for COX-2 binding .

Substituent Effects

  • Trifluoromethyl Groups : Present in both the target compound and 3l , these groups increase LogP and bioavailability but may elevate toxicity risks .
  • Methoxy vs. Chloro Substituents : Methoxy groups (e.g., in 3j/3k ) improve solubility, while chloro groups (e.g., dichlorophenyl) enhance target affinity .

Biological Activity

2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interaction with neurotransmitter systems, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Alpha-methyl group : Enhances lipophilicity.
  • Trifluoromethyl group : Increases metabolic stability.
  • Pyridyl moiety : Contributes to receptor binding affinity.

The molecular formula is C17H18F3N3OC_{17}H_{18}F_{3}N_{3}O, with a molecular weight of 335.34 g/mol. Its properties include a density of 1.152 g/cm³ and a boiling point of 215.2°C at 760 mmHg .

Research indicates that compounds similar to this compound may modulate neurotransmitter systems, particularly influencing pathways related to mood regulation and cognitive function. Preliminary studies suggest interactions with various receptors, including:

  • Dopamine receptors
  • Serotonin receptors
  • Adrenergic receptors

These interactions may contribute to potential therapeutic effects in treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Neurotransmitter Modulation

Studies have shown that phenethylamines, including this compound, can act as inhibitors or modulators of neurotransmitter receptors. The binding affinity to these receptors is crucial for understanding its pharmacological profile.

Compound NameStructural FeaturesNotable Activities
3-(trifluoromethyl)phenylalanineTrifluoromethyl group attached to phenylalanineNeurotransmitter modulation
N,N-dimethyl-2-(trifluoromethyl)phenylethylamineDimethylated amine with trifluoromethyl substitutionStimulant effects
4-(trifluoromethyl)pyridine derivativesPyridine ring with trifluoromethyl substituentAntimicrobial properties

Case Studies

  • Clinical Application in Mood Disorders :
    A study involving patients with depression indicated that compounds similar to this one showed significant improvement in mood when administered over a prolonged period. The mechanism was attributed to enhanced serotonin receptor activity .
  • Effects on Attention Deficit Hyperactivity Disorder (ADHD) :
    Research has demonstrated that the compound may help in managing symptoms of ADHD by increasing dopamine levels in the brain, thereby enhancing focus and reducing impulsivity .
  • Safety and Side Effects :
    While promising, the compound's safety profile needs thorough investigation. Initial findings suggest possible side effects such as anxiety and tremors, which were observed in related compounds during clinical trials .

Q & A

Q. What are the recommended synthetic routes for 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via multi-step reactions involving condensation, substitution, or amidation. For example:

Substitution Reactions : Use 3-chloro-4-fluoronitrobenzene and pyridine derivatives under alkaline conditions to introduce key functional groups (e.g., trifluoromethyl or pyridyl motifs) .

Condensation : React intermediates like aniline derivatives with acetamide backbones using condensing agents (e.g., DCC or EDC) in aprotic solvents .

  • Optimization Parameters :
ParameterTypical RangeImpact
Temperature60–120°CHigher temps accelerate reactivity but may degrade sensitive groups
SolventDMF, THF, DCMPolar aprotic solvents enhance nucleophilicity
CatalystPd(OAc)₂, CuICritical for cross-coupling steps
  • Validation : Monitor purity via HPLC and adjust stoichiometry iteratively .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and pyridyl groups). Compare shifts with reference spectra of analogous compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm tolerance) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :

Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.

Sample at intervals (0, 7, 14 days) and analyze degradation via HPLC-UV.

  • Key Stability Metrics :
ConditionDegradation PathwayMitigation Strategy
Acidic (pH < 3)Hydrolysis of amide bondLyophilize for storage
Alkaline (pH > 10)Pyridyl ring oxidationUse inert atmosphere
  • Reference protocols from analogous acetamides suggest stability in neutral buffers .

Advanced Research Questions

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. Prioritize binding pockets with hydrophobic residues (e.g., trifluoromethyl group affinity) .
  • Functional Assays :

Kinase Inhibition : Screen against a panel (e.g., EGFR, VEGFR) using ATP-competitive assays .

Cellular Uptake : Label with fluorescent tags (e.g., FITC) and quantify via flow cytometry .

  • Contradictions in activity data may arise from off-target effects; validate via CRISPR knockouts .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Case Example : If IC₅₀ varies between enzymatic and cell-based assays:

Assay Conditions : Check for differences in ATP concentrations or serum proteins .

Metabolite Interference : Use LC-MS to identify active metabolites in cellular models .

  • Statistical Framework : Apply Bland-Altman analysis to quantify systematic biases .

Q. What computational strategies can predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Methodological Answer :
  • In Silico Tools :

SwissADME : Predict logP, bioavailability, and P-gp substrate likelihood.

ProTox-II : Estimate hepatotoxicity and carcinogenicity risks .

  • Key Parameters :
PropertyPredictionExperimental Validation
logP~3.5 (moderate lipophilicity)Compare with shake-flask assays
CYP3A4 InhibitionHigh riskTest with recombinant enzymes
  • Refine models using data from structurally related pyridyl-acetamides .

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